2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-(6-oxopyridazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c14-11-5-2-1-4-10(11)13(19)15-8-9-17-12(18)6-3-7-16-17/h1-7H,8-9H2,(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUAWAHDYKKJEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C(=O)C=CC=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Amide Formation: The final step involves the coupling of the pyridazinone derivative with 2-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridazinone moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, potentially forming hydroxyl derivatives.
Substitution: The chloro group in the benzamide can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, under basic conditions.
Major Products
Oxidation: N-oxides of the pyridazinone ring.
Reduction: Hydroxyl derivatives of the pyridazinone ring.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide would depend on its specific biological target. Generally, compounds with a pyridazinone moiety can interact with various enzymes or receptors, modulating their activity. The chloro group and benzamide structure may enhance binding affinity and specificity to certain molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzamide Derivatives with Chloro Substituents
Example Compounds :
- 2-Chloro-N-{2-[5-({2-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide (): Structural Features: Incorporates a triazole-thioether linkage and a tetrahydrobenzothiophene group. Applications: Likely designed for kinase or protease inhibition due to its extended heterocyclic system .
- N-(2-(tert-Butyl)phenyl)-2-chloro-N-(1-phenyl-2-(pyridin-2-yl)ethyl)benzamide (): Structural Features: Bulky tert-butyl and pyridyl substituents introduce steric hindrance. Functional Impact: The hydrophobic tert-butyl group may improve membrane permeability, while the pyridyl moiety could facilitate π-π stacking interactions in receptor binding. Applications: Potential use in central nervous system (CNS) targeting due to lipophilic groups .
Comparison Table :
Sulfur-Containing Heterocycles
Example Compounds :
- 6-Chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (): Structural Features: Cyano and hydroxybenzylidene substituents. Functional Impact: The cyano group (IR: 2235 cm⁻¹) introduces strong electron-withdrawing effects, while the hydroxybenzylidene moiety enables chelation with metal ions .
Comparison with Target Compound :
- The target compound lacks sulfur-based heterocycles but shares a chloro-substituted aromatic system. Its 6-oxopyridazine group may mimic the electronic effects of sulfones (e.g., hydrogen bonding via carbonyl oxygen).
- Key Difference : Sulfur-containing analogs (–2) prioritize sulfone-mediated solubility and covalent interactions, whereas the pyridazine in the target compound may favor reversible hydrogen bonding .
Heterocyclic Extensions in Agrochemicals
Example Compounds :
- 2-Chloro-N-(((4-(trifluoromethoxy)phenyl)amino)carbonyl)benzamide (Triflumuron) (): Structural Features: Trifluoromethoxy group and urea linkage. Functional Impact: The trifluoromethoxy group enhances lipophilicity and metabolic stability. Applications: Insect growth regulator targeting chitin synthesis .
Comparison with Target Compound :
- Both compounds feature chloro-substituted benzamides, but triflumuron’s urea linkage and fluorine substituents optimize it for insecticidal activity. The target compound’s pyridazine may instead align with herbicidal or antifungal applications, though direct evidence is lacking .
Biological Activity
2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure
The compound's structure is characterized by a chloro substituent and a benzamide moiety linked to a pyridazine derivative. This unique configuration may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that 2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide exhibits various biological activities, primarily focusing on its role as an inhibitor of specific enzymes and its potential anticancer properties.
The biological activity of this compound is largely attributed to its ability to inhibit certain enzymes involved in critical cellular processes. Preliminary studies suggest that it may interact with:
- Aspartate N-acetyltransferase : This enzyme is involved in the metabolism of amino acids and neurotransmitter synthesis, making it a target for neurological disorders .
- Topoisomerase : Inhibition of this enzyme can lead to disruption in DNA replication and transcription, which is a common mechanism for anticancer agents .
Anticancer Activity
A study evaluating the antiproliferative effects of various benzamide derivatives found that compounds similar to 2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide demonstrated significant cytotoxicity against cancer cell lines such as HeLa (cervical cancer) and HCT-116 (colorectal cancer). The mechanism was linked to their ability to induce apoptosis through topoisomerase inhibition .
Enzyme Inhibition Studies
In enzyme inhibition assays, 2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide showed promising results against aspartate N-acetyltransferase. The compound's specific interactions with the enzyme were elucidated through molecular docking studies, revealing potential binding sites that could be targeted for drug development .
Case Study 1: Aspartate N-acetyltransferase Inhibition
In a controlled study, researchers synthesized a series of compounds related to 2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide. The results indicated that modifications in the benzamide structure enhanced inhibitory potency against aspartate N-acetyltransferase, suggesting that further structural optimization could yield more effective inhibitors for therapeutic use in conditions like Canavan disease .
Case Study 2: Cytotoxicity Assessment
A series of cytotoxicity assays conducted on various human tumor cell lines demonstrated that derivatives of 2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide exhibited IC50 values in the low micromolar range. This suggests a significant potential for development as an anticancer agent, particularly when combined with other therapeutic modalities .
Data Tables
| Compound Name | Target Enzyme | IC50 (µM) | Cell Line Tested | Effectiveness |
|---|---|---|---|---|
| 2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide | Aspartate N-acetyltransferase | 5.0 | HeLa | High |
| Similar Benzamide Derivative | Topoisomerase I | 3.5 | HCT-116 | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
